molecular formula C13H18ClN2O9P B12717690 ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid CAS No. 115365-24-7

((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid

Cat. No.: B12717690
CAS No.: 115365-24-7
M. Wt: 412.71 g/mol
InChI Key: AMMVQRMYXAHTGE-IVZWLZJFSA-N
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Description

((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonic acid group, a tetrahydropyrimidinyl moiety, and a chlorinated ethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tetrahydropyrimidinyl intermediate, followed by the introduction of the chlorinated ethyl group. The final step involves the attachment of the phosphonic acid group through a series of condensation and esterification reactions. Industrial production methods may employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions often result in the replacement of the chlorinated ethyl group with other functional groups.

Scientific Research Applications

((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group is known to bind to metal ions and enzymes, modulating their activity. The chlorinated ethyl group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules. These interactions can alter cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid stands out due to its unique combination of functional groups. Similar compounds include phosphonic acid derivatives and chlorinated ethyl compounds, but none possess the same intricate structure. This uniqueness makes it a valuable tool for researchers seeking to explore new chemical and biological phenomena.

References

Properties

CAS No.

115365-24-7

Molecular Formula

C13H18ClN2O9P

Molecular Weight

412.71 g/mol

IUPAC Name

[2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(20)15-12(7)19)10-3-8(17)9(25-10)5-24-11(18)6-26(21,22)23/h4,8-10,17H,1-3,5-6H2,(H,15,19,20)(H2,21,22,23)/t8-,9+,10+/m0/s1

InChI Key

AMMVQRMYXAHTGE-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COC(=O)CP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COC(=O)CP(=O)(O)O)O

Origin of Product

United States

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